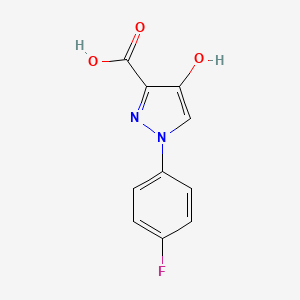

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCSXWYNBZPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrazole Ester Hydrolysis

One well-documented method involves the hydrolysis of an ethyl ester precursor, ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate, to the target acid.

- Dissolve ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate in a mixed solvent system of ethanol and water (approximately 1.5:1 ratio).

- Add sodium hydroxide (NaOH) in a molar excess (typically 3 equivalents) to the solution.

- Heat the reaction mixture to 50 °C and maintain for 1 hour to effect hydrolysis of the ester to the carboxylic acid.

- Quench the reaction with water and extract the product using ethyl acetate.

- Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol (3:1) eluent system.

- Yield: Approximately 52% isolated yield.

- Purity: Typically high after chromatographic purification.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis | NaOH (3 eq), EtOH/H2O (1.5:1) | 1 h | 50 °C | 52 | Followed by extraction and chromatography |

This method is straightforward and widely used for preparing the free acid from the ester precursor.

Pyrazole Ring Formation via Cyclization

The pyrazole core can be constructed by cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones bearing the 4-fluorophenyl substituent.

- Condensation of 4-fluorophenylhydrazine with ethyl acetoacetate or similar β-ketoesters under acidic catalysis (e.g., acetic acid or sulfuric acid).

- Cyclization proceeds to form ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

- Subsequent hydrolysis of the ester yields the carboxylic acid.

This approach allows for the introduction of the 4-hydroxy group concomitantly with ring closure and is adaptable for scale-up.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Yield Improvement: The multi-step halogenation-Grignard approach reported for related pyrazole carboxylic acids shows yields up to 64% with >99.5% purity, suggesting potential for adaptation to this compound synthesis.

Purity Considerations: Chromatographic purification is essential to remove isomeric and side products, especially when using cyclization methods.

Reaction Conditions: Mild basic hydrolysis conditions (NaOH, 50 °C) are sufficient to convert esters to acids without decomposition.

Scalability: The ester hydrolysis and cyclization methods are amenable to scale-up with optimization of solvent ratios, catalyst loading, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of 1-(4-fluorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibits potent anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.

- Case Study : A study conducted on various pyrazole derivatives indicated that this compound had an IC50 value of 0.01 µM for COX-2 inhibition, suggesting its potential as a lead compound for developing anti-inflammatory medications .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

- Case Study : Research focusing on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects, with some showing IC50 values as low as 0.01 µM against MCF7 breast cancer cells .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential as a herbicide and fungicide. Its ability to inhibit specific enzymes involved in plant growth and pathogen resistance makes it a valuable candidate for developing new agrochemicals.

Herbicidal Activity

Studies have indicated that the compound may inhibit certain enzymatic pathways in plants, leading to effective weed management strategies.

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to target proteins, while the hydroxy and carboxylic acid groups facilitate interactions with active sites .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Commercial and Pharmacological Considerations

- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which increases lipophilicity but may raise toxicity concerns .

Biological Activity

1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The compound features both a hydroxy group and a carboxylic acid group, which contribute to its biological activity. The typical synthetic route involves the cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by hydrolysis under basic conditions .

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold for drug development. The following are key areas of its biological activity:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have demonstrated up to 85% inhibition of these cytokines at specific concentrations .

2. Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines:

- A549 (lung cancer) : IC50 = 193.93 µg/mL

- HT-29 (colon cancer) : Comparable IC50 values were observed, suggesting significant potential for further development .

3. Antimicrobial Activity

Pyrazole derivatives exhibit antimicrobial properties against both bacterial and fungal strains. Studies have shown that compounds related to this compound can inhibit growth in strains such as E. coli and Aspergillus niger at effective concentrations .

4. Other Biological Activities

Additional studies have highlighted the potential antidepressant and anti-fungal activities of pyrazole derivatives, further broadening the scope of applications for this compound .

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Receptor Binding : The presence of the fluorophenyl group enhances binding affinity to target proteins, while the hydroxy and carboxylic acid groups facilitate interactions with active sites on enzymes or receptors .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

Q & A

Q. Q1: What are the standard synthetic routes for 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

A: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, fluorophenyl groups can be introduced using Suzuki-Miyaura coupling . Key factors include:

- Temperature control : Higher temperatures (>100°C) may promote decarboxylation of the carboxylic acid moiety.

- pH management : Alkaline conditions stabilize the hydroxy group but may hydrolyze ester intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl incorporation .

Yields typically range from 40–65%, with impurities monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Synthesis Challenges

Q. Q2: How can regioselectivity issues during pyrazole ring formation be resolved when synthesizing this compound?

A: Regioselectivity is influenced by substituent electronic effects. Strategies include:

- Pre-functionalization : Introducing the 4-hydroxy group post-cyclization via hydroxylation of a 4-bromo intermediate .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics, improving regioselectivity to >85% .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict favorable transition states for fluorophenyl orientation .

Basic Characterization Techniques

Q. Q3: What analytical methods are essential for confirming the structure of this compound?

A: Core techniques include:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; hydroxy proton at δ 10–12 ppm) .

- FTIR : Carboxylic acid C=O stretch ~1700 cm⁻¹; O-H stretch ~2500–3300 cm⁻¹ .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M-H]⁻ at m/z 250.03) .

Advanced Spectral Interpretation

Q. Q4: How can tautomerism between the 4-hydroxy and 3-carboxylic acid groups complicate spectral analysis?

A: Tautomeric equilibria (keto-enol or acid-lactone forms) cause signal splitting in NMR. Mitigation strategies:

- Variable-temperature NMR : Cooling to 4°C slows exchange, resolving tautomeric peaks .

- Deuterated solvents : DMSO-d₆ stabilizes the carboxylic acid form, reducing ambiguity .

- X-ray crystallography : Definitive structural assignment via unit cell parameters (e.g., monoclinic P2/c space group, a = 13.192 Å) .

Biological Activity Screening

Q. Q5: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

A: Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or carbonic anhydrase inhibition) .

Dose-response curves (0.1–100 µM) and positive controls (e.g., celecoxib for COX-2) are critical .

Advanced Mechanistic Studies

Q. Q6: How can researchers elucidate the molecular target of this compound in cancer cells?

A: Approaches include:

- Proteomics : SILAC labeling coupled with affinity chromatography identifies binding partners .

- Molecular docking (AutoDock Vina) : Predicts interactions with kinases (e.g., EGFR) or apoptosis regulators .

- CRISPR-Cas9 knockouts : Validate target relevance by assessing resistance in edited cell lines .

Stability & Storage

Q. Q7: What storage conditions are recommended to prevent degradation of this compound?

A:

- Short-term : Store at 4°C in amber vials to avoid photodegradation .

- Long-term : Lyophilize and store at -80°C under argon; avoid repeated freeze-thaw cycles .

- Incompatibilities : Degrades in basic solutions (pH >8) or with strong oxidizers (e.g., KMnO₄) .

Data Contradictions & Resolution

Q. Q8: How should researchers address discrepancies in reported biological activity across studies?

A:

- Purity verification : Reanalyze batches via LC-MS to rule out impurity-driven effects .

- Assay standardization : Use common protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile IC₅₀ variations .

Computational Modeling

Q. Q9: What parameters are critical for MD simulations of this compound’s interaction with proteins?

A:

- Force fields : CHARMM36 or OPLS-AA for accurate ligand parameterization .

- Solvation models : TIP3P water with 10 Å buffer minimizes boundary artifacts .

- Trajectory analysis : RMSD (<2 Å) and binding free energy (MM-PBSA) validate stability .

Safety & Handling

Q. Q10: What PPE and waste disposal protocols are essential for handling this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.